molecular formula C9H7INNaO3 B1262144 Sodium iodohippurate (131I) CAS No. 881-17-4

Sodium iodohippurate (131I)

Katalognummer: B1262144
CAS-Nummer: 881-17-4
Molekulargewicht: 331.05 g/mol
InChI-Schlüssel: XYITYKDGJLHYPW-UDYUCQKZSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of iodohippurate sodium I-131 involves the iodination of hippuric acid. The process typically includes the following steps:

Industrial Production Methods: Industrial production of iodohippurate sodium I-131 follows similar synthetic routes but on a larger scale. The process ensures high radiochemical purity and specific activity. Quality control measures include radiochemical purity assessments using thin-layer chromatography and ensuring the pH of the final product is between 7.0 and 8.5 .

Types of Reactions:

    Substitution Reactions: Iodohippurate sodium I-131 can undergo nucleophilic substitution reactions due to the presence of the iodine atom on the benzene ring.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in its typical applications.

Common Reagents and Conditions:

    Oxidizing Agents: Used in the initial iodination step.

    Sodium Hydroxide: Utilized for neutralization to form the sodium salt.

Major Products:

Wissenschaftliche Forschungsanwendungen

Diagnostic Imaging of Renal Function

Sodium iodohippurate (131I) is primarily utilized for:

  • Measuring Effective Renal Plasma Flow (ERPF): It allows for the evaluation of kidney blood flow and function, which is crucial in diagnosing renal impairments and conditions like renovascular hypertension .
  • Assessing Tubular Function: The compound helps in determining how well the renal tubules are functioning, which is essential for diagnosing tubular dysfunctions .
  • Evaluating Urinary Tract Obstructions: It assists in identifying obstructions within the urinary tract by visualizing urine outflow from the pyelocalyceal system .

Pharmacokinetics

The pharmacokinetic profile of sodium iodohippurate (131I) includes:

  • Rapid Excretion: Following intravenous administration, approximately 90% of the compound is excreted through the kidneys within 24 hours, with significant uptake occurring within the first 5 minutes .
  • Binding Characteristics: About two-thirds of sodium iodohippurate binds reversibly to plasma proteins, influencing its distribution and excretion rates .

Renal Imaging Studies

A study conducted by Taplin et al. highlighted the use of sodium iodohippurate (131I) in producing characteristic curves during renal imaging. These curves reflect vascular capacity and tubular secretion dynamics, which are critical for assessing kidney health .

Evaluation of Renal Transplant Function

In cases involving renal transplants, sodium iodohippurate (131I) has been instrumental in evaluating graft function and detecting complications such as rejection or dysfunction .

Wirkmechanismus

The mechanism of action of iodohippurate sodium I-131 involves its rapid uptake and excretion by the kidneys. After intravenous administration, the compound is quickly taken up by the renal system, with maximum renal uptake occurring within 2-5 minutes. The radioactive iodine (I-131) emits gamma radiation, which can be detected using imaging equipment to assess renal function and urinary tract obstructions . The compound primarily targets the renal tubules and glomeruli, allowing for detailed imaging and functional analysis of the kidneys .

Biologische Aktivität

Sodium iodohippurate (131I) is a radiopharmaceutical compound primarily used in nuclear medicine for its ability to assess renal function and to treat certain thyroid conditions. This article delves into the biological activity of this compound, including its pharmacodynamics, mechanisms of action, clinical applications, and relevant case studies.

Sodium iodohippurate (131I) is an organic compound classified under hippuric acids, with the chemical formula C9H7INNaO3C_9H_7INNaO_3. It consists of a benzoyl group linked to a glycine derivative, modified by the incorporation of the radioactive iodine isotope 131I^{131}I . The compound is notable for its dual emission of radiation: beta particles for therapeutic effects and gamma radiation for diagnostic imaging.

Mechanism of Action:

  • Absorption and Distribution: After oral administration, sodium iodohippurate (131I) is rapidly absorbed from the gastrointestinal tract (approximately 90% within 60 minutes). It is then distributed throughout the extracellular fluid and primarily taken up by the kidneys due to the sodium/iodide symporter .
  • Radiation Effects: The therapeutic efficacy arises from beta radiation, which induces cellular damage in target tissues, particularly in hyperfunctioning thyroid cells. The gamma radiation facilitates imaging and localization of the compound .

Pharmacodynamics

The biological activity of sodium iodohippurate (131I) is characterized by its interaction with renal tissues and thyroid cells. The compound's uptake in these organs allows for both diagnostic and therapeutic applications:

  • Renal Function Assessment: Sodium iodohippurate (131I) is utilized to evaluate renal blood flow and function through scintigraphy. Its renal clearance can be measured, providing insights into kidney health .
  • Thyroid Treatment: It is employed in treating hyperthyroidism and differentiated thyroid cancer by selectively damaging thyroid tissue through localized radiation exposure .

Case Studies and Clinical Applications

Numerous studies highlight the effectiveness and safety profile of sodium iodohippurate (131I) in clinical settings:

  • Assessment of Renal Function:
    • A study involving patients with various renal conditions demonstrated that sodium iodohippurate (131I) provided reliable measurements of renal blood flow compared to traditional methods. The scintigraphic imaging facilitated a better understanding of renal perfusion dynamics .
  • Treatment of Thyroid Disorders:
    • In a cohort study assessing patients with hyperthyroidism, treatment with sodium iodohippurate (131I) resulted in significant reductions in thyroid hormone levels. Patients exhibited improved clinical outcomes with minimal adverse effects reported .
  • Diagnostic Imaging:
    • A clinical trial focused on the use of sodium iodohippurate (131I) for diagnosing thyroid malignancies showed high sensitivity and specificity rates. This underscores its utility as a dual-purpose agent in both treatment and diagnostic scenarios .

Adverse Effects and Considerations

While sodium iodohippurate (131I) is generally well-tolerated, potential adverse effects include:

  • Radiation exposure risks, particularly in sensitive populations.
  • Possible allergic reactions or thyroid dysfunction post-treatment.

Monitoring renal function post-administration is crucial due to variations in individual uptake based on pre-existing conditions .

Summary Table: Key Characteristics

PropertyDescription
Chemical Formula C9H7INNaO3C_9H_7INNaO_3
Physical Half-Life 8.04 days
Biological Half-Life Approximately 120 days in thyroid tissue
Primary Use Renal function assessment; treatment of hyperthyroidism and thyroid cancer
Mechanism Beta radiation induces cellular damage; gamma radiation aids imaging
Administration Route Oral or intravenous

Eigenschaften

CAS-Nummer

881-17-4

Molekularformel

C9H7INNaO3

Molekulargewicht

331.05 g/mol

IUPAC-Name

sodium;2-[(2-(131I)iodanylbenzoyl)amino]acetate

InChI

InChI=1S/C9H8INO3.Na/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13;/h1-4H,5H2,(H,11,14)(H,12,13);/q;+1/p-1/i10+4;

InChI-Schlüssel

XYITYKDGJLHYPW-UDYUCQKZSA-M

SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])I.[Na+]

Isomerische SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])[131I].[Na+]

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)[O-])I.[Na+]

Key on ui other cas no.

881-17-4

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium iodohippurate (131I)
Reactant of Route 2
Reactant of Route 2
Sodium iodohippurate (131I)
Reactant of Route 3
Reactant of Route 3
Sodium iodohippurate (131I)
Reactant of Route 4
Reactant of Route 4
Sodium iodohippurate (131I)
Reactant of Route 5
Reactant of Route 5
Sodium iodohippurate (131I)
Reactant of Route 6
Reactant of Route 6
Sodium iodohippurate (131I)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.